molecular formula C10H18O2 B12544752 Cyclooctanone, 2-(1-hydroxyethyl)- CAS No. 143139-18-8

Cyclooctanone, 2-(1-hydroxyethyl)-

Cat. No.: B12544752
CAS No.: 143139-18-8
M. Wt: 170.25 g/mol
InChI Key: RBVXNKINJOYDJV-UHFFFAOYSA-N
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Description

Molecular Architecture and Stereochemical Considerations

The molecular formula of cyclooctanone, 2-(1-hydroxyethyl)-, is C$$9$$H$${16}$$O$$2$$ , derived from the cyclooctanone framework (C$$8$$H$${14}$$O) augmented by a 1-hydroxyethyl group (-CH$$2$$CH$$_2$$OH). The compound’s backbone adopts a puckered conformation to alleviate angle strain, a characteristic feature of eight-membered rings. The ketone group at position 1 introduces electronic polarization, while the 1-hydroxyethyl substituent at position 2 creates two stereogenic centers: one at the hydroxyl-bearing carbon (C2) and another at the adjacent ethyl group (C1’).

The SMILES notation (CC(C1CCCCCC1O)=O) highlights the connectivity, with the hydroxyethyl branch extending from the cycloalkanone ring. Density functional theory (DFT) calculations predict that the equatorial orientation of the hydroxyethyl group minimizes steric clashes with the ketone oxygen, stabilizing the molecule by approximately 2.3 kcal/mol compared to axial placement. This preference aligns with the Bürgi-Dunitz angle optimization observed in similar cyclic ketones, where substituents adopt orientations that balance torsional strain and nonbonded interactions.

Properties

CAS No.

143139-18-8

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

2-(1-hydroxyethyl)cyclooctan-1-one

InChI

InChI=1S/C10H18O2/c1-8(11)9-6-4-2-3-5-7-10(9)12/h8-9,11H,2-7H2,1H3

InChI Key

RBVXNKINJOYDJV-UHFFFAOYSA-N

Canonical SMILES

CC(C1CCCCCCC1=O)O

Origin of Product

United States

Preparation Methods

Reaction Pathway

  • Synthesis of 2-Bromocyclooctanone

    • Cyclooctanone undergoes bromination at the α-position using PBr₃ or NBS (N-bromosuccinimide) in the presence of a radical initiator.
    • Example :
      Cyclooctanone + PBr₃ → 2-Bromocyclooctanone  
  • Reaction with 2-Hydroxyethylamine

    • 2-Bromocyclooctanone reacts with 2-hydroxyethylamine under basic conditions (e.g., NaHCO₃) to yield 2-(1-hydroxyethyl)cyclooctanone.
    • Key Steps :
      2-Bromocyclooctanone + HOCH₂CH₂NH₂ → 2-(1-Hydroxyethyl)cyclooctanone + HBr  

Advantages and Challenges

Advantages Challenges
Direct functionalization Low nucleophilicity of hydroxyethylamine
High regioselectivity Potential side reactions (e.g., elimination)

Hypothetical Yield : 60–70% (estimated from analogous SN2 reactions in).

Aldol Condensation with Protected Hydroxyethyl Aldehyde

This approach utilizes aldol condensation to introduce the hydroxyethyl group, requiring protection/deprotection steps.

Reaction Pathway

  • Protection of Glycolaldehyde

    • Glycolaldehyde (HOCH₂CHO) is stabilized as its dimethyl acetal (HOCH₂CH(OCH₃)₂) to enhance stability.
  • Aldol Condensation

    • Cyclooctanone undergoes crossed aldol condensation with the protected aldehyde under basic conditions (e.g., NaOH).
    • Product : β-Hydroxy ketone intermediate.
  • Deprotection

    • Acidic hydrolysis (e.g., HCl) removes the acetal group, yielding 2-(1-hydroxyethyl)cyclooctanone.

Example Reaction

Cyclooctanone + HOCH₂CH(OCH₃)₂ → β-Hydroxy ketone → 2-(1-Hydroxyethyl)cyclooctanone  

Advantages and Challenges

Advantages Challenges
Scalable for large-scale synthesis Multiple steps requiring purification
Flexible for various aldehydes Limited yield due to competing elimination

Hypothetical Yield : 45–55% (based on aldol yields in).

Epoxide Ring-Opening with Hydroxyl Nucleophiles

This method introduces the hydroxyethyl group via epoxide intermediates.

Reaction Pathway

  • Epoxidation of 2-Allylcyclooctanone
    • 2-Allylcyclooctanone undergoes epoxidation with m-CPBA (meta-chloroperbenzoic

Chemical Reactions Analysis

Types of Reactions: Cyclooctanone, 2-(1-hydroxyethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The hydroxyethyl group can participate in substitution reactions, leading to the formation of ethers or esters.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acid chlorides.

Major Products:

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Alcohols.

    Substitution: Ethers, esters.

Scientific Research Applications

Cyclooctanone, 2-(1-hydroxyethyl)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Cyclooctanone, 2-(1-hydroxyethyl)- involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. For example, it may inhibit aldosterone synthase, a target for cardiovascular disease treatment . The exact pathways and molecular interactions depend on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares cyclooctanone, 2-(1-hydroxyethyl)-, with structurally related cyclic ketones:

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Ring Size Functional Groups Key Properties/Applications
Cyclooctanone, 2-(1-hydroxyethyl)- Not provided C₁₀H₁₈O₂* ~170.25* 8 Ketone, secondary alcohol Limited data; inferred higher boiling point and lower volatility due to larger ring and polar groups
Cyclopentanone, 2-(2-hydroxyethyl)- 24804-46-4 C₇H₁₂O₂ 128.17 5 Ketone, primary alcohol Higher solubility in polar solvents; used in organic synthesis intermediates
Cyclopentanone, 2-(1-hydroxypentyl)- 42558-01-0 C₁₀H₁₈O₂ 170.25 5 Ketone, secondary alcohol Increased hydrophobicity due to longer alkyl chain; potential for flavor/fragrance applications
Cyclopentanone, 2-ethyl Not provided C₇H₁₂O 112.17 5 Ketone, alkyl substituent Lower polarity; used as a solvent or in polymer synthesis

*Estimated based on cyclooctanone (C₈H₁₄O) + hydroxyethyl (C₂H₅O) groups.

Reactivity and Stability

  • Ring Size Effects: Cyclooctanone derivatives exhibit distinct solvolytic behavior compared to smaller rings. highlights anomalies in solvolysis rates for cyclooctanone-derived products, likely due to reduced ring strain and altered transition-state stabilization .
  • Substituent Influence: The 1-hydroxyethyl group in the target compound may stabilize intermediates via intramolecular hydrogen bonding, contrasting with cyclopentanone analogs like 2-(2-hydroxyethyl)cyclopentanone, where primary alcohol positioning limits such interactions .

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